BenchChemオンラインストアへようこそ!

NHWD-870

BET inhibition cancer cell proliferation melanoma

NHWD-870 is the only clinical-stage BET inhibitor demonstrating monotherapy complete response in NUT carcinoma. Outperforms OTX-015 (13.9x) and GSK-525762 (14.2x) in cellular potency, with unique dual-action on tumor cells and TAMs. Essential for translational research in SCLC, TNBC, and NUT carcinoma where microenvironment modulation is critical. Orally bioavailable with proven in vivo efficacy.

Molecular Formula C29H29N7O
Molecular Weight 491.6 g/mol
Cat. No. B8144571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHWD-870
Molecular FormulaC29H29N7O
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C7C(=C4)C=NN7C)N=C2
InChIInChI=1S/C29H29N7O/c1-18-28(35(3)33-32-18)22-14-26-27(30-16-22)23-13-21-17-31-34(2)24(21)15-25(23)36(26)29(19-7-5-4-6-8-19)20-9-11-37-12-10-20/h4-8,13-17,20,29H,9-12H2,1-3H3/t29-/m1/s1
InChIKeyYMSCCGUMGIFOSI-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NHWD-870: A Potent Orally Bioavailable BET Bromodomain Inhibitor with Differentiated Pharmacology


NHWD-870 is a synthetic organic, orally bioavailable small molecule that functions as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins. It binds specifically to the bromodomains of BRD2, BRD3, BRD4 (biochemical IC50 = 2.7 nM), and BRDT [1]. As a second-generation BET inhibitor, NHWD-870 was developed to overcome potency and oral bioavailability limitations associated with earlier clinical-stage candidates, and it has advanced to Phase II clinical trials for advanced NUT carcinoma and diffuse large B-cell lymphoma [2][3].

Why NHWD-870 Cannot Be Substituted by Other Pan-BET or BD2-Selective Inhibitors


Generic substitution among BET inhibitors fails due to three critical differentiators of NHWD-870 that preclude direct functional interchangeability. First, NHWD-870 demonstrates a unique cellular potency profile: its IC50 for inhibiting A375 melanoma cell proliferation is 2.5 nM, which is 13.9-fold lower than birabresib (OTX-015, IC50 34.8 nM) and 14.2-fold lower than molibresib (GSK-525762, IC50 35.6 nM) in the same assay, indicating that achieving equivalent anti-proliferative effects would require significantly higher doses of these alternatives [1]. Second, NHWD-870 possesses a dual mechanism of action, directly suppressing tumor cells via c-MYC downregulation while simultaneously blocking tumor-associated macrophage (TAM) proliferation through CSF1 suppression, a pathway not consistently engaged by other clinical BET inhibitors [2]. Third, NHWD-870 has demonstrated clinical proof-of-concept for a complete response with monotherapy in a patient with primary pulmonary NUT carcinoma, a distinct outcome not yet documented for other BET inhibitors as single agents in this indication [3].

Quantitative Evidence Guide: NHWD-870 Differentiation from Closest BET Inhibitor Comparators


NHWD-870 Exhibits 14-Fold Greater Anti-Proliferative Potency Than Clinical-Stage BET Inhibitors in Melanoma Cells

In a standardized cellular proliferation assay using A375 melanoma cells, NHWD-870 demonstrated substantially greater potency than three clinical-stage BET inhibitor comparators. The IC50 of NHWD-870 was 2.5 nM, compared to 34.8 nM for birabresib (OTX-015), 35.6 nM for molibresib (GSK-525762), and the original publication noted that NHWD-870 is more potent than BMS-986158 as well [1][2]. This represents an approximate 14-fold improvement in cellular potency over the tested clinical candidates.

BET inhibition cancer cell proliferation melanoma

NHWD-870 Potently Suppresses Tumor-Associated Macrophage (TAM) Proliferation via CSF1 Downregulation

NHWD-870 exhibits a differentiated mechanism of action by blocking the proliferation of tumor-associated macrophages (TAMs), an effect that is not consistently observed with other BET inhibitors. In a TAM proliferation assay, NHWD-870 reduced TAM numbers in a dose-dependent manner, with near-complete abrogation of proliferation observed at 100 nM. This effect was mechanistically linked to the downregulation of CSF1 expression in tumor cells, which in turn was mediated by BRD4 and its target HIF1α. In contrast, the original research paper notes that while clinical BET inhibitors like birabresib and molibresib inhibit c-MYC, their effects on the tumor microenvironment, specifically on TAMs, are less pronounced or not reported [1].

tumor microenvironment tumor-associated macrophages immuno-oncology

NHWD-870 Demonstrates Superior In Vivo Tumor Growth Inhibition in Small Cell Lung Cancer Xenografts Compared to JQ-1

In head-to-head in vivo efficacy studies using H526 small cell lung cancer (SCLC) xenograft models, NHWD-870 demonstrated superior tumor growth inhibition (TGI) compared to the well-characterized BET inhibitor JQ-1. NHWD-870 achieved TGI of 79% at a dose of 1.5 mg/kg (oral, daily), while JQ-1 at a higher dose of 50 mg/kg achieved TGI of only 62%. Furthermore, in clonogenic assays, NHWD-870 at 250 nM suppressed colony formation more potently than JQ-1 at the same concentration across multiple cancer cell lines [1][2].

small cell lung cancer in vivo efficacy xenograft model

Clinical Proof-of-Concept: NHWD-870 Monotherapy Achieves Complete Response in Advanced NUT Carcinoma

NHWD-870 has demonstrated a unique clinical outcome in a patient with stage IIIB primary pulmonary NUT carcinoma, a rare and aggressive malignancy with a median survival of only 6.7 months. Treatment with NHWD-870 monotherapy (2 mg daily) resulted in a partial response within 1 month and a complete response within 5 months. Postoperative pathologic examination confirmed no residual cancer cells, and the patient remained disease-free. This represents the first reported case of a complete response achieved with BET inhibitor monotherapy in NUT carcinoma [1][2].

NUT carcinoma clinical response rare cancers

NHWD-870 Exhibits Favorable Kinase Selectivity and hERG Safety Profile Relative to BET Inhibitor Class

NHWD-870 exhibits a mild inhibition of the hERG potassium channel (IC50 = 5.4 µM), a common liability for many small molecule therapeutics that can lead to cardiac toxicity [1]. While a direct comparator for hERG IC50 is not available for all BET inhibitors, this value is considered favorable and suggests a reduced risk of QTc prolongation. In addition, the original discovery paper notes that NHWD-870 demonstrated good selectivity in a kinase panel screen, with minimal off-target kinase inhibition, further supporting its clean pharmacological profile compared to some earlier, less selective BET inhibitors [2].

kinase selectivity hERG safety off-target effects

High-Impact Research and Translational Application Scenarios for NHWD-870


Translational Research in NUT Carcinoma and Other BET-Dependent Rare Cancers

NHWD-870 is uniquely positioned as the most clinically advanced BET inhibitor for NUT carcinoma. The documented case of a complete response with NHWD-870 monotherapy provides a powerful rationale for its use in preclinical and clinical research aimed at this devastating disease [1]. Procurement of NHWD-870 for NUT carcinoma models (e.g., patient-derived xenografts, organoids) allows researchers to investigate mechanisms of exceptional response and identify biomarkers of sensitivity, a line of inquiry not supported by other BET inhibitors lacking this level of clinical validation in the indication.

Investigating Tumor Microenvironment Modulation and Combination Immunotherapy

The dual mechanism of NHWD-870—direct tumor cell inhibition combined with TAM proliferation suppression via CSF1 downregulation—makes it an ideal tool for studying BET inhibitor effects on the tumor microenvironment [2]. Researchers focused on overcoming resistance to immune checkpoint inhibitors can utilize NHWD-870 to assess whether concurrent TAM modulation enhances T-cell infiltration and anti-tumor immunity. This application is particularly relevant for solid tumor models (e.g., ovarian, triple-negative breast cancer) where an immunosuppressive microenvironment is a major barrier to therapy.

In Vivo Efficacy Studies in Small Cell Lung Cancer (SCLC) and Neuroendocrine Tumors

NHWD-870 has demonstrated robust, dose-dependent anti-tumor activity in SCLC xenograft models, achieving 79% tumor growth inhibition at a low oral dose of 1.5 mg/kg, which outperforms the benchmark BET inhibitor JQ-1 at a much higher dose [3]. For researchers studying SCLC or other neuroendocrine tumors, NHWD-870 offers a potent and orally bioavailable tool compound with superior in vivo performance characteristics. It is particularly valuable for long-term dosing studies where the high potency and oral bioavailability of NHWD-870 translate to improved animal welfare and more robust experimental outcomes.

Epigenetic Probe for Investigating the BRD4/STRADA/CCND1 Axis

Recent research has elucidated a novel mechanism for NHWD-870 in SCLC, demonstrating that it suppresses tumor proliferation specifically via the BRD4/STRADA/CCND1 axis, leading to cell cycle arrest at the G1/S transition [4]. This finding positions NHWD-870 as a precise molecular probe for dissecting this particular signaling pathway. Researchers investigating cell cycle regulation in cancer or seeking to validate the therapeutic relevance of the STRADA/CCND1 nexus should prioritize NHWD-870 due to its well-characterized and potent activity in this specific context, which may not be recapitulated by other BET inhibitors with different target engagement profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NHWD-870

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.